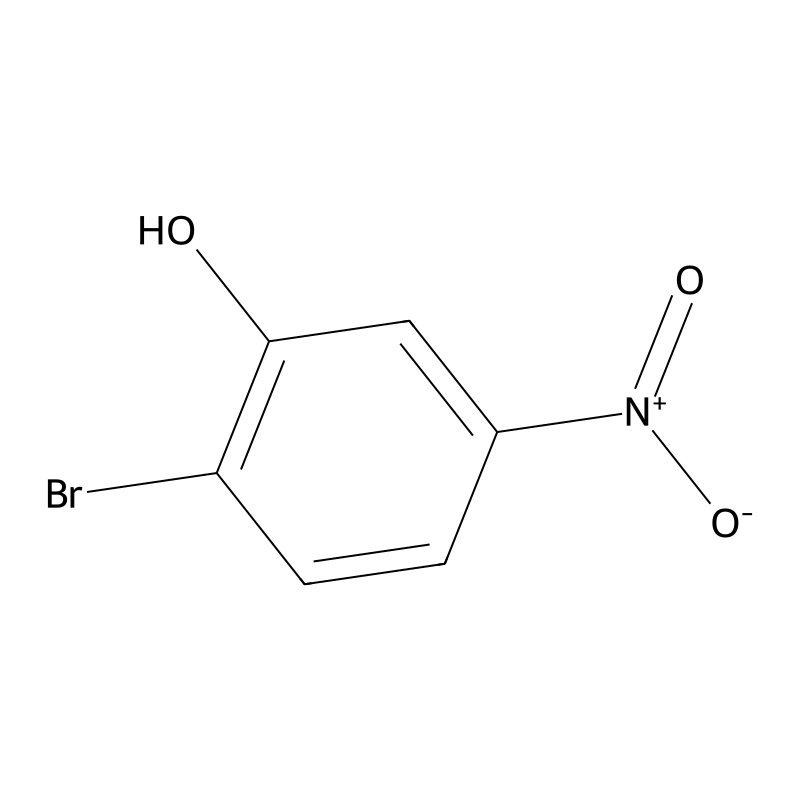

2-Bromo-5-nitrophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-5-nitrophenol is an organic compound with the molecular formula C₆H₄BrNO₃ and a molecular weight of 218.01 g/mol. It is characterized by the presence of a bromine atom and a nitro group attached to a phenolic structure. The compound is often represented in structural formulas with the bromine substituent at the 2-position and the nitro group at the 5-position of the benzene ring. This specific arrangement contributes to its unique chemical properties and potential applications in various fields.

- Safety Data Sheets (SDS) for 2-Br-5-NP are not readily available from chemical suppliers.

- Based on the structure and known properties of similar nitrophenols, 2-Br-5-NP is likely to be harmful if swallowed or inhaled. It might also cause skin and eye irritation [].

- Due to the presence of a nitro group, 2-Br-5-NP should be handled with care to avoid potential explosive hazards [].

Organic Synthesis:

- Precursor for other compounds: Due to the presence of a reactive bromine atom and a nitro group, 2-Br-5-NP can be used as a starting material for the synthesis of various organic compounds. For example, researchers have explored its use in the synthesis of substituted biphenyls, which are important building blocks for various functional materials [].

Analytical Chemistry:

- Potential chelating agent: The combination of a nitro group and a bromo group in 2-Br-5-NP suggests potential chelating properties. Chelating agents can form complexes with metal ions, making them useful for various analytical applications such as metal ion separation and detection []. However, further research is needed to confirm the chelating ability and its efficiency compared to other established chelating agents.

Material Science:

- Crystal engineering: The molecular structure of 2-Br-5-NP suggests the possibility of forming interesting crystal structures. Studying these crystal structures could contribute to the development of new materials with specific properties, such as nonlinear optical materials or semiconductors []. However, this application is still at the theoretical stage, and further research is needed to explore its feasibility.

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

- Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions, altering its biological activity and reactivity.

- Esterification: The hydroxyl group can react with acid chlorides or anhydrides to form esters, which can be useful in medicinal chemistry.

The biological activity of 2-Bromo-5-nitrophenol has been studied for its potential effects on various biological systems. It has been noted for:

- Antimicrobial Properties: Some studies suggest that it exhibits antimicrobial activity against certain bacterial strains.

- Inhibition of Cytochrome P450 Enzymes: It has been identified as a competitive inhibitor for specific cytochrome P450 enzymes, influencing drug metabolism and pharmacokinetics .

Several synthesis methods have been reported for 2-Bromo-5-nitrophenol, including:

- Direct Bromination: Phenol can be brominated using bromine in the presence of a catalyst to yield 2-bromo-5-nitrophenol.

- Nitration followed by Bromination: Starting from 5-nitrophenol, bromination can be performed selectively at the 2-position using brominating agents.

- Substitution Reactions: Utilizing existing bromo or nitro groups on related compounds can also lead to the synthesis of this compound through nucleophilic substitution reactions .

2-Bromo-5-nitrophenol finds applications in various fields, including:

- Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds.

- Agriculture: Used in developing agrochemicals due to its potential herbicidal properties.

- Dyes and Pigments: Employed in synthesizing dyes owing to its chromophoric properties.

Research into interaction studies involving 2-Bromo-5-nitrophenol has revealed insights into its behavior in biological systems:

- Drug Interactions: Its role as an inhibitor of cytochrome P450 enzymes indicates that it may affect the metabolism of co-administered drugs, necessitating caution in combinatory therapies .

- Cellular Uptake Studies: Investigations into its permeability and absorption characteristics have shown that it can cross biological membranes, which is crucial for its therapeutic applications.

Several compounds share structural similarities with 2-Bromo-5-nitrophenol. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Bromo-4-fluoro-5-nitrophenol | 1369139-60-5 | 0.87 |

| 1-Bromo-3-methoxy-5-nitrobenzene | 16618-67-0 | 0.88 |

| 4-Bromo-3-nitrophenol | 5847-59-6 | 0.98 |

| 3-Nitro-4-bromophenol | 13073-25-1 | 0.90 |

| 4-Nitro-2-bromophenol | 116632-23-6 | 0.93 |

Early Synthesis and Structural Characterization

The synthesis of 2-bromo-5-nitrophenol was first reported in the mid-20th century, leveraging classical electrophilic aromatic substitution (EAS) strategies. Early methods involved the bromination of 3-nitrophenol using bromine in acetic acid, yielding the target compound at moderate efficiencies (51% yield). Advancements in catalysis and solvent systems later improved yields to >75% under optimized conditions.

Key milestones include:

- 1970s: Identification of its crystalline structure via X-ray diffraction, confirming the ortho-bromo and para-nitro substitution pattern.

- 2000s: Development of greener synthetic routes using ionic liquids and microwave-assisted reactions to reduce reaction times and byproducts.

Industrial Production

Industrial-scale production typically employs a two-step process:

- Nitration: Introduction of the nitro group to bromophenol derivatives.

- Bromination: Direct bromination using bromine or N-bromosuccinimide (NBS) in sulfuric acid.A representative large-scale synthesis achieved 78% yield by demethylating 2-bromo-5-nitroanisole with AlCl₃ in dichloromethane.

Molecular Structure and Composition

The molecular architecture of 2-Bromo-5-nitrophenol consists of a benzene ring bearing three functional groups in specific positions [1] [2]. The hydroxyl group occupies the primary position (position 1), establishing the phenolic character of the molecule [3]. The bromine atom is positioned at the ortho location (position 2) relative to the hydroxyl group, while the nitro group is located at the meta position (position 5) [1] . This substitution pattern creates a unique electronic environment within the aromatic system, where both the bromine and nitro groups function as electron-withdrawing substituents [5].

The spatial arrangement of these functional groups influences the overall molecular geometry and electronic distribution [2] [3]. The phenolic hydroxyl group provides hydrogen bonding capability and acidic properties, while the bromine atom contributes to the molecular polarizability and reactivity toward nucleophilic substitution reactions [5]. The nitro group introduces strong electron-withdrawing character through both inductive and resonance effects, significantly affecting the electron density distribution across the aromatic ring [1] [6].

Physical Properties and Constants

The physical properties of 2-Bromo-5-nitrophenol reflect the combined influence of its functional groups and molecular structure [6] [7]. These properties are essential for understanding the compound's behavior in various chemical and physical processes.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₄BrNO₃ | [1] [2] |

| Molecular Weight | 218.00 g/mol | [2] [3] |

| Melting Point | 118-119°C | [6] |

| Boiling Point | 279°C | [6] |

| Density | 1.881 g/cm³ | [6] |

| Appearance | Yellow to orange crystalline solid | [30] |

| pKa (predicted) | 6.65±0.19 | [6] |

| Flash Point | 123°C | [6] |

| Solubility in Water | Limited solubility | [30] |

| Solubility in Organic Solvents | Moderate solubility in methanol and ethyl acetate | [32] |

Molecular Formula (C6H4BrNO3)

The molecular formula C₆H₄BrNO₃ accurately represents the elemental composition of 2-Bromo-5-nitrophenol [1] [2]. This formula indicates the presence of six carbon atoms forming the benzene ring backbone, four hydrogen atoms distributed across the aromatic system and hydroxyl group, one bromine atom, one nitrogen atom within the nitro group, and three oxygen atoms distributed between the hydroxyl and nitro functionalities [2] [3]. The molecular formula provides the fundamental basis for calculating molecular weight and understanding stoichiometric relationships in chemical reactions involving this compound [1].

Molecular Weight (218.00)

The molecular weight of 2-Bromo-5-nitrophenol is precisely 218.00 g/mol, calculated from the atomic masses of its constituent elements [2] [3]. This value represents the sum of six carbon atoms (72.06 g/mol), four hydrogen atoms (4.04 g/mol), one bromine atom (79.90 g/mol), one nitrogen atom (14.01 g/mol), and three oxygen atoms (47.97 g/mol) [1] [2]. The molecular weight is crucial for determining molar quantities in synthetic procedures and analytical measurements [3].

Melting and Boiling Points

2-Bromo-5-nitrophenol exhibits a melting point range of 118-119°C, indicating a relatively high degree of crystalline stability [6]. This melting point reflects the intermolecular forces present in the solid state, including hydrogen bonding from the phenolic hydroxyl group and dipole-dipole interactions from the polar nitro and carbon-bromine bonds [6] [30]. The boiling point of 279°C demonstrates the significant intermolecular attractions that must be overcome during phase transitions [6]. These thermal properties are influenced by the electron-withdrawing nature of both substituents, which affects the overall polarity and intermolecular interaction strength of the molecule [30].

Spectroscopic Characteristics

The spectroscopic properties of 2-Bromo-5-nitrophenol provide detailed information about its molecular structure and electronic environment [1] [2]. These analytical techniques are essential for compound identification and structural confirmation.

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy reveals the distinctive proton environment within 2-Bromo-5-nitrophenol [9] [10]. The aromatic protons display characteristic chemical shifts influenced by the electron-withdrawing effects of both the bromine and nitro substituents [9]. The hydroxyl proton typically appears as a broad signal due to rapid exchange with trace moisture and its participation in hydrogen bonding interactions [10]. The aromatic region shows multiple signals corresponding to the three unique proton environments on the substituted benzene ring, with coupling patterns reflecting the meta relationship between the nitro group and the protons [9] [10].

Infrared Spectroscopy Profile

Infrared spectroscopy of 2-Bromo-5-nitrophenol exhibits characteristic absorption bands corresponding to its functional groups [11]. The hydroxyl group produces a broad absorption band in the region of 3200-3600 cm⁻¹, with the exact frequency influenced by hydrogen bonding interactions [11]. The nitro group displays two distinctive stretching vibrations: asymmetric stretching around 1520-1550 cm⁻¹ and symmetric stretching around 1350-1380 cm⁻¹ [10] [11]. Aromatic carbon-carbon stretching vibrations appear in the 1400-1600 cm⁻¹ region, while carbon-bromine stretching typically occurs at lower frequencies around 500-700 cm⁻¹ [11].

Mass Spectrometry Fragmentation Pattern

Mass spectrometry analysis of 2-Bromo-5-nitrophenol reveals a molecular ion peak at m/z 218, corresponding to the intact molecule [10]. The fragmentation pattern follows predictable pathways for brominated nitro compounds [10]. Common fragmentation includes loss of the nitro group (loss of 46 mass units) producing a fragment at m/z 172, and loss of bromine (loss of 79 mass units) yielding a fragment at m/z 139 [10]. Additional fragmentation may include formation of phenolic fragments and characteristic nitro compound fragments at m/z 30 (NO⁺) and m/z 46 (NO₂⁺) [10].

Crystallographic Data

Crystallographic analysis of 2-Bromo-5-nitrophenol provides insight into its solid-state structure and molecular packing arrangements [13] [16]. The compound typically crystallizes in a specific space group that accommodates the geometric requirements of its functional groups [13]. Intermolecular hydrogen bonding between phenolic hydroxyl groups of adjacent molecules contributes to crystal stability and influences the overall packing efficiency [13] [16]. The presence of bromine atoms affects the crystal lattice through halogen bonding interactions and van der Waals forces [16]. Detailed crystallographic parameters, including unit cell dimensions, space group symmetry, and atomic coordinates, provide comprehensive structural information essential for understanding solid-state properties [13].

Isomeric Forms and Positional Variations

2-Bromo-5-nitrophenol exists among several possible positional isomers that differ in the arrangement of bromine and nitro substituents on the phenolic ring [18] [19]. The systematic comparison of these isomers reveals significant differences in physical and chemical properties resulting from varied substitution patterns [18].

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Substitution Pattern |

|---|---|---|---|---|

| 2-Bromo-5-nitrophenol | 52427-05-1 | 118-119 | 279 | Br at position 2, NO₂ at position 5 |

| 2-Bromo-4-nitrophenol | 5847-59-6 | 111-115 | 298.1±25.0 (predicted) | Br at position 2, NO₂ at position 4 |

| 4-Bromo-2-nitrophenol | 7693-52-9 | 90-94 | 259.4±20.0 | Br at position 4, NO₂ at position 2 |

| 5-Bromo-2-nitrophenol | 27684-84-0 | 42-46 | Not available | Br at position 5, NO₂ at position 2 |

The positional arrangement of substituents significantly influences the physical properties of each isomer [35] [36]. 2-Bromo-5-nitrophenol exhibits the highest melting point among the isomers, suggesting stronger intermolecular interactions in its crystal structure compared to other positional variants [12] [35]. The meta relationship between the bromine and nitro groups in 2-Bromo-5-nitrophenol creates a unique electronic environment that distinguishes it from ortho and para isomers [18] [19]. These structural differences result in distinct reactivity patterns, spectroscopic signatures, and physical properties that are crucial for analytical identification and synthetic applications [35] [36] [38].

XLogP3

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (95%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard